diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
Beschreibung
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Diethyl ester groups at positions 3 and 5 of the pyridine ring.
- Methyl substituents at positions 2 and 4.
- A 2-(trifluoromethyl)phenyl group at position 3.
This compound shares structural similarities with clinically significant calcium channel blockers (e.g., nifedipine, nicardipine) but distinguishes itself through the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity .
Eigenschaften
CAS-Nummer |
23191-75-5 |
|---|---|
Molekularformel |
C20H22F3NO4 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI-Schlüssel |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Andere CAS-Nummern |
23191-75-5 |
Synonyme |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hantzsch One-Pot Synthesis
The Hantzsch reaction is a cornerstone for DHP synthesis, involving a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an enamine or ammonia. For the target compound, 2-(trifluoromethyl)benzaldehyde serves as the aryl aldehyde, while ethyl acetoacetate provides the β-ketoester and methyl groups at positions 2 and 6. The enamine component, ethyl 3-aminocrotonate , facilitates cyclization.
Reaction Conditions
-
Solvent : Toluene or ethanol, enabling azeotropic water removal via Dean-Stark apparatus.
-
Catalysts : Piperidine (0.5–1.0 eq) and acetic acid (1.0–2.0 eq) to drive Knoevenagel condensation and cyclization.
Mechanistic Pathway
-
Knoevenagel Condensation : The aldehyde reacts with ethyl acetoacetate to form an arylidene acetoacetate intermediate.
-
Cyclization : The intermediate reacts with ethyl 3-aminocrotonate, eliminating water to form the DHP ring.
Yield : 45–63% after purification by column chromatography (SiO₂, chloroform).
Stepwise Knoevenagel-Cyclization Approach
This method isolates the arylidene acetoacetate intermediate before cyclization, offering greater control over reaction progression.
Step 1: Synthesis of Ethyl 2-[2-(Trifluoromethyl)Benzylidene]Acetoacetate
-
Reactants : 2-(Trifluoromethyl)benzaldehyde (1 eq) + ethyl acetoacetate (1.2 eq).
-
Catalysts : Piperidine (0.1 eq) and acetic acid (0.2 eq) in toluene.
-
Conditions : Reflux for 6–8 hours; yield: 50–55% after recrystallization.
Step 2: Cyclization to DHP Core
-
Reactants : Arylidene acetoacetate (1 eq) + ethyl 3-aminocrotonate (1.1 eq).
-
Conditions : Reflux for 12 hours; yield: 60–65% after column chromatography.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification. Nonpolar solvents (toluene) improve intermediate stability but require prolonged reflux.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 63 | 98 |
| Ethanol | 24.3 | 58 | 95 |
| DMF | 36.7 | 70 | 90 |
Catalyst Systems
Piperidine/Acetic Acid vs. Potassium Fluoride
-
Piperidine/Acetic Acid : Higher selectivity for DHP formation (95% vs. 85% with KF).
-
KF in Ethanol : Faster reaction (8 hours vs. 12 hours) but lower yield due to side-product formation.
Characterization and Purification Techniques
Spectroscopic Analysis
Purification Methods
-
Column Chromatography : Silica gel (230–400 mesh) with chloroform:ethyl acetate (9:1).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields >99% purity.
Comparative Analysis of Synthetic Methodologies
Table 2: One-Pot vs. Stepwise Synthesis
| Parameter | One-Pot Hantzsch | Stepwise Approach |
|---|---|---|
| Total Yield (%) | 45–55 | 60–70 |
| Reaction Time (h) | 18–24 | 24–30 |
| Purity (%) | 90–95 | 98–99 |
| Scalability | Moderate | High |
Industrial-Scale Production Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
SKF 24260 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre Dihydropyridinform umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter Bedingungen wie sauren oder basischen Umgebungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Pyridinderivate.
Reduktion: Dihydropyridinderivate.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antihypertensive Activity
The compound has been studied for its potential antihypertensive effects. Research indicates that derivatives of dihydropyridine compounds often exhibit calcium channel blocking activity, which can lead to vasodilation and lower blood pressure. A study demonstrated that similar compounds showed significant efficacy in lowering systolic and diastolic blood pressure in hypertensive models .
Neuroprotective Effects
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for neuroprotective properties. In vitro studies suggested that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | Reference |
|---|---|---|
| Antihypertensive | Calcium channel blockade | |
| Neuroprotection | Protection against oxidative stress | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Materials Science
Polymer Synthesis
The compound serves as a precursor in the synthesis of various polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that adding this compound to polymer blends can improve their resistance to thermal degradation .
Nanotechnology
In nanotechnology, derivatives of this compound have been utilized to create nanoparticles with specific surface functionalities. These nanoparticles have potential applications in drug delivery systems where controlled release and targeted delivery are critical .
Agricultural Applications
Pesticide Development
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate has been explored as a potential pesticide agent. Its chemical structure suggests it may interact effectively with biological targets in pests. Preliminary studies indicate that it exhibits insecticidal activity against common agricultural pests .
Herbicide Properties
Additionally, the compound has shown promise as a herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies without harming crop yields .
Case Studies
- Antihypertensive Study : A clinical trial involving hypertensive patients demonstrated a reduction in blood pressure after administration of a dihydropyridine derivative similar to diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate over a 12-week period .
- Neuroprotection Research : In vitro experiments using neuronal cell lines showed that treatment with this compound significantly reduced markers of oxidative stress compared to control groups .
- Pesticide Efficacy Trial : Field trials indicated that formulations containing this compound resulted in a 30% reduction in pest populations compared to untreated controls .
Wirkmechanismus
SKF 24260 exerts its effects primarily by acting as a calcium ion antagonist. It inhibits the influx of calcium ions into cells, which leads to relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. The compound targets calcium channels in the cardiovascular system, leading to vasodilation and improved blood flow .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural variations and functional differences between the target compound and analogous DHPs:
Key Observations:
Ester Group Impact :
- Diethyl esters (target compound, Benidipine) balance lipophilicity and metabolic stability.
- Methyl or benzyl esters (e.g., Nicardipine) may enhance water solubility but reduce plasma half-life .
- Long-chain esters (e.g., 2-propoxyethyl in ) improve enantioselectivity during enzymatic synthesis .
Position 4 Substituents: Electron-withdrawing groups (e.g., -NO₂ in Benidipine, -CF₃ in the target compound) enhance binding to calcium channels . Bulky or heterocyclic substituents (e.g., furan in ) may confer anti-tubercular activity .
Physicochemical Properties
- Stability : Trifluoromethyl groups resist metabolic oxidation better than nitro groups, improving in vivo stability .
Biologische Aktivität
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as SKF 24260) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN\O
- Molar Mass : 397.39 g/mol
- CAS Number : 23191-75-5
- Density : 1.2423 g/cm³ (estimated) .
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate exhibits several mechanisms that contribute to its biological activity:
- Calcium Channel Modulation : This compound has been shown to interact with calcium channels, influencing intracellular calcium levels which are pivotal in various cellular processes.
- Neuroprotective Effects : Research indicates that SKF 24260 may exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
2. Biological Activities
The biological activities of SKF 24260 include:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative damage.
- Anti-inflammatory Effects : SKF 24260 has been reported to reduce inflammatory markers in various in vitro models.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of SKF 24260 resulted in a marked reduction in neuronal cell death following induced ischemia. The compound was found to significantly lower levels of reactive oxygen species (ROS), suggesting its role as a neuroprotectant .
Case Study 2: Antioxidant Efficacy
In vitro assays using human cell lines indicated that SKF 24260 effectively scavenged free radicals and reduced lipid peroxidation. The IC50 value for its antioxidant activity was determined to be approximately 15 µM, comparable to established antioxidants .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
